

# Optimization of Z-360 vehicle for intraperitoneal (IP) injection

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Nastorazepide (calcium salt)*

Cat. No.: *B10771224*

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Welcome to the Technical Support Center for preclinical formulation and in vivo administration. As a Senior Application Scientist, I have designed this guide to address the specific biophysical and pharmacological challenges associated with the intraperitoneal (IP) administration of Z-360.

Z-360 (a calcium salt of a 1,5-benzodiazepine derivative) is a highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist (

= 0.47 nmol/L) . While engineered with a meta-carboxylic acid to improve oral bioavailability over earlier generations (e.g., L-365,260), researchers often require IP injection for precise pharmacokinetic control, bypassing gastrointestinal transit variability in advanced pancreatic cancer models, or synchronizing combination therapies like gemcitabine .

This guide provides a self-validating framework to formulate Z-360 without precipitation, ensuring systemic absorption and reproducible experimental outcomes.

## Vehicle Selection & Optimization Matrix

Because Z-360 retains significant lipophilicity due to its bulky organic framework, formulating an aqueous-compatible IP solution requires a precise thermodynamic balance of co-solvents

and surfactants. Relying solely on aqueous buffers will result in immediate drug precipitation ("crashing out") in the peritoneal cavity, leading to localized inflammation and zero systemic exposure .

Table 1: Quantitative Tolerability & Optimization Matrix for Murine IP Injection

Component	Function	Recommended % (v/v)	Max Tolerated % (IP)	Causality / Rationale
DMSO	Primary Solubilizer	5%	10%	Disrupts the crystalline lattice of Z-360. Exceeding 10% causes severe peritoneal irritation, dehydration, and systemic toxicity in mice.
PEG-300	Co-solvent	40%	50%	Lowers the dielectric constant of the mixture, preventing precipitation upon aqueous dilution. High viscosity limits use >50%.
Tween-80	Surfactant / Wetting	5%	10%	Forms dynamic micelles that encapsulate Z-360. Exceeding 10% triggers histamine release, vasodilation, and hypotension in rodents.
0.9% Saline	Aqueous Diluent	50%	N/A	Ensures physiological isotonicity. Must

be added last  
and dropwise to  
allow micelle  
formation without  
localized  
supersaturation.

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## Standardized Step-by-Step Methodology

This protocol describes the preparation of a 5 mg/mL Z-360 solution (Vehicle: 5% DMSO, 40% PEG-300, 5% Tween-80, 50% Saline). This methodology is designed as a self-validating system—if any step fails biophysically, the subsequent validation check will catch it before animal administration.

### Step 1: Primary Solubilization

- Weigh the required amount of Z-360 powder into a sterile glass vial.
- Add DMSO (5% of the final target volume).
- Action: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 5 minutes.
- Causality: The thermal energy and acoustic cavitation ensure complete disruption of the drug's crystal lattice. The solution must be completely clear before proceeding.

### Step 2: Micelle & Co-Solvent Integration

- Add PEG-300 (40% of final volume) and Tween-80 (5% of final volume) to the DMSO-drug mixture.
- Action: Vortex for 3 minutes to ensure a homogenous non-aqueous phase.
- Causality: Premixing the surfactant with the co-solvent ensures that when water is introduced, the Tween-80 is perfectly distributed to instantly form protective micelles around the lipophilic Z-360 molecules.

### Step 3: Aqueous Phase Addition (Critical Step)

- Place the vial on a magnetic stirrer set to 400 RPM at 37°C.
- Action: Add 0.9% Sterile Saline (50% of final volume) dropwise (approx. 1 drop per second) using a syringe.
- Causality: Rapid addition of water causes localized areas of high polarity, forcing Z-360 out of solution irreversibly. Dropwise addition allows the thermodynamic equilibrium to shift gradually, favoring micelle encapsulation over precipitation.

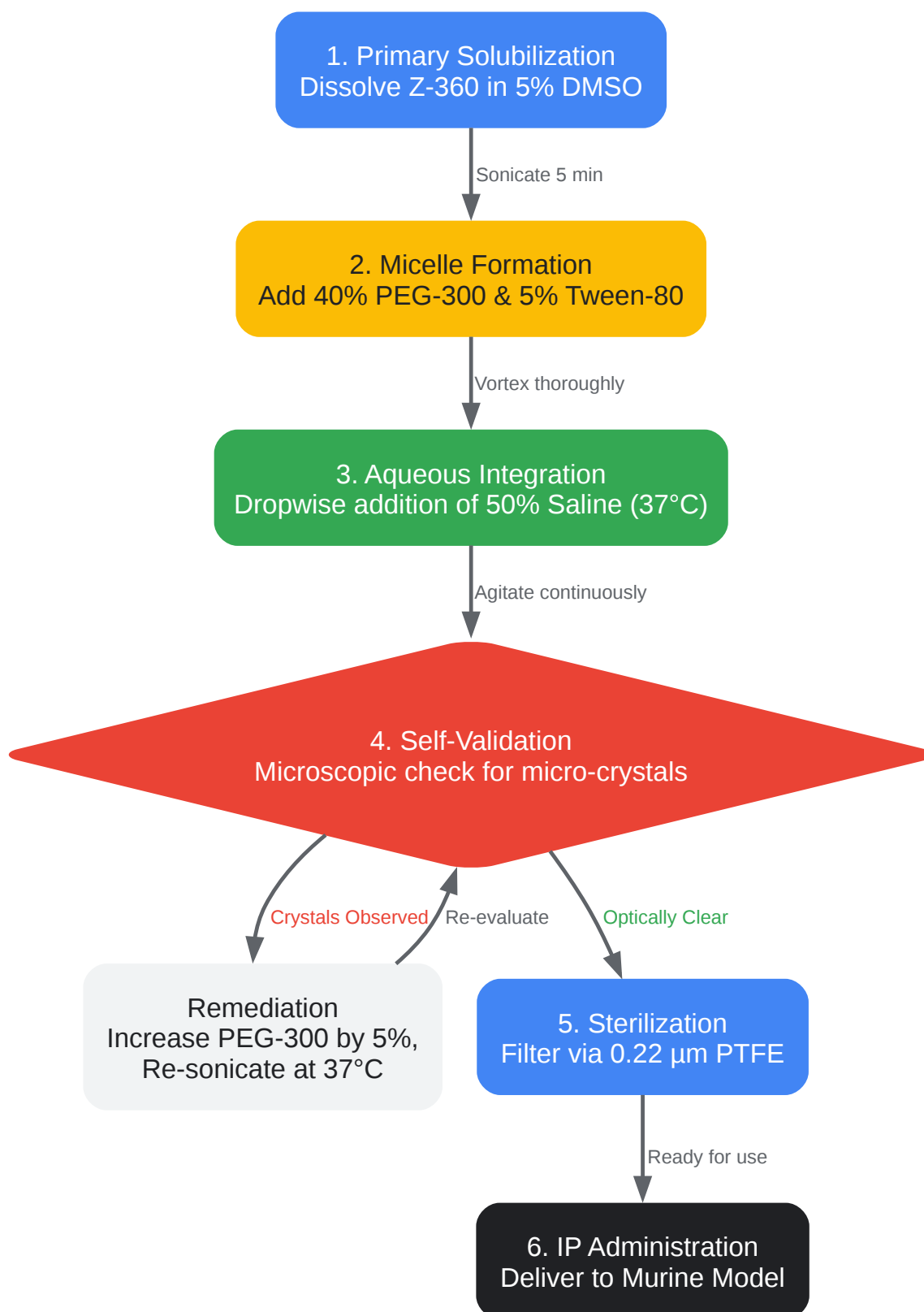
#### Step 4: Self-Validation (Quality Control)

- Action: Extract 10  $\mu$ L of the final solution, place it on a glass slide, and examine it under a light microscope at 10x and 40x magnification.
- Validation: The field of view must be optically clear. If you observe micro-crystals, needle-like structures, or phase separation (cloudiness), the formulation has failed. Do not inject. (See FAQ #1 for remediation).

#### Step 5: Sterilization

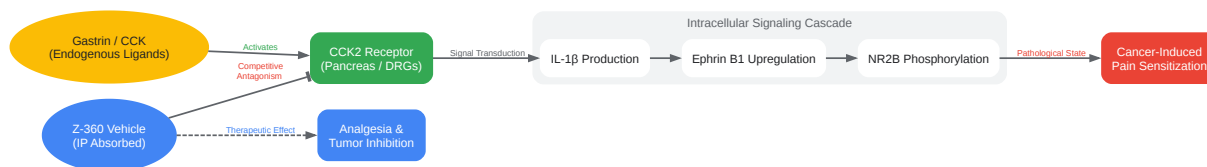
- Action: Pass the validated solution through a 0.22  $\mu$ m PTFE syringe filter.
- Causality: PTFE (Polytetrafluoroethylene) membranes are chemically resistant to DMSO and PEG. Standard PES or Cellulose Acetate filters will degrade or non-specifically bind the drug, reducing your actual dose.

## Workflow & Mechanistic Visualizations



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Workflow for the formulation and biophysical validation of Z-360 for IP administration.



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Mechanistic pathway of Z-360 competitive antagonism at the CCK2 receptor in pain models.

## Troubleshooting & FAQs

Q1: My Z-360 solution becomes cloudy the moment I add the saline. How do I rescue the formulation? A1: Cloudiness indicates macro-precipitation. This usually happens if the aqueous phase is added too quickly or if the solution is too cold. Rescue: Do not add more DMSO (this will cause in vivo toxicity). Instead, place the vial back in a 37°C water bath, add an additional 5% PEG-300, and sonicate for 10 minutes. In the future, ensure the saline is pre-warmed to 37°C and added strictly dropwise under heavy agitation.

Q2: Can I use a purely aqueous vehicle like 0.5% methylcellulose for Z-360 IP injection? A2: No. While methylcellulose suspensions are excellent for oral gavage (where the GI tract has time to slowly absorb the drug), IP administration of a suspension leads to erratic absorption, macrophage-mediated clearance in the peritoneal cavity, and inconsistent plasma

levels. IP delivery requires a true solution for rapid capillary absorption .

Q3: I am observing peritoneal inflammation and lethargy in my mice immediately post-injection. Is this a side effect of Z-360? A3: It is highly likely a vehicle effect, not the drug. CCK2 antagonism is generally well-tolerated. However, DMSO concentrations above 10% or Tween-80 concentrations above 10% cause acute peritoneal dehydration and histamine-driven hypotension, respectively. Ensure your injection volume does not exceed 10 mL/kg (e.g., max 200  $\mu$ L for a 20g mouse) and strictly adhere to the limits in Table 1.

Q4: Does the presence of PEG-300 and Tween-80 interfere with Z-360's binding to the CCK2 receptor? A4: No. Once the vehicle is absorbed from the peritoneal cavity into the systemic circulation, the co-solvents and surfactants are rapidly diluted in the blood volume (approx. 1.5-

2.0 mL in a mouse). The micelles dissociate, releasing free Z-360 to competitively bind the CCK2 receptor, thereby suppressing downstream IL-1 $\beta$  production and Ephrin B1 upregulation as intended .

## References

- Cholecystokinin B receptor targeting for imaging and therapy. Source: Google Patents (US10080805B2).
- Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1  $\beta$  production in a cancer-induced pain model in mice. Source: PubMed Central (PMC3022752). URL: [\[Link\]](#)
- Benzo [1, 2, 5] thiadiazole compounds as cck2 modulators. Source: Google Patents (WO2005012275A2).
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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